molecular formula C8H4INO2 B1320986 2-Cyano-5-iodobenzoic acid CAS No. 185050-32-2

2-Cyano-5-iodobenzoic acid

Cat. No.: B1320986
CAS No.: 185050-32-2
M. Wt: 273.03 g/mol
InChI Key: GURKJLQOEBNLCE-UHFFFAOYSA-N
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Description

2-Cyano-5-iodobenzoic acid is an organic compound with the molecular formula C8H4INO2. It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 2-position and an iodine atom at the 5-position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity .

Scientific Research Applications

2-Cyano-5-iodobenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Safety and Hazards

The safety information for 2-Cyano-5-iodobenzoic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-Cyano-5-iodobenzoic acid plays a significant role in biochemical reactions, particularly in the synthesis of other complex organic molecules. It interacts with various enzymes and proteins, acting as a substrate or inhibitor in different biochemical pathways. For instance, it can be used in the synthesis of oligo(m-phenylene ethynylenes) and various detoxifiers of organophosphorus nerve agents . The interactions of this compound with enzymes and proteins often involve the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can alter the activity of these biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical reagents . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-5-iodobenzoic acid typically involves the iodination of 2-cyanobenzoic acid. One common method is the Sandmeyer reaction, where 2-cyanobenzoic acid is diazotized and then treated with potassium iodide to introduce the iodine atom at the desired position . The reaction conditions often include the use of hydrochloric acid and sodium nitrite for diazotization, followed by the addition of potassium iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoic acids, benzonitriles, and complex organic molecules used in pharmaceuticals and materials science .

Comparison with Similar Compounds

Uniqueness: 2-Cyano-5-iodobenzoic acid is unique due to the presence of both the cyano and iodine substituents, which confer distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

2-cyano-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURKJLQOEBNLCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608938
Record name 2-Cyano-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185050-32-2
Record name 2-Cyano-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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